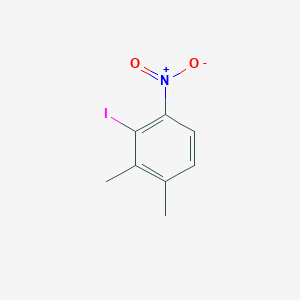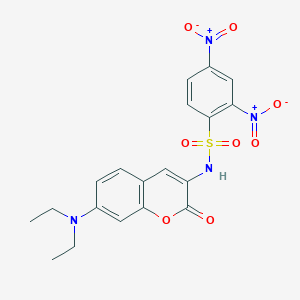
Sel-green
Overview
Description
Sel-green is a selective selenol fluorescent probe used primarily for quantifying the selenocysteine content in the selenoenzyme thioredoxin reductase. It is also employed for imaging endogenous selenocysteine in live HepG2 cells. This compound exhibits high selectivity for selenocysteine over other thiol-containing compounds, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sel-green is synthesized through a multi-step organic synthesis process. The synthesis begins with the preparation of the core fluorophore structure, followed by the introduction of selenol-specific functional groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Sel-green undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form diselenide compounds.
Reduction: It can be reduced back to its selenol form under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products of these reactions include diselenides, substituted selenol compounds, and various seleno-organic derivatives .
Scientific Research Applications
Sel-green has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the redox behavior of selenol-containing compounds.
Biology: Employed in imaging studies to visualize selenocysteine in live cells.
Medicine: Investigated for its potential in detecting and quantifying selenoproteins in various biological samples.
Industry: Utilized in the development of diagnostic tools and sensors for detecting selenol species in environmental and clinical samples
Mechanism of Action
Sel-green exerts its effects through a specific interaction with selenocysteine residues in proteins. The selenol group of selenocysteine reacts with this compound, leading to a fluorescence signal that can be detected and quantified. This interaction is highly selective, allowing for precise measurement of selenocysteine content in complex biological matrices .
Comparison with Similar Compounds
Seleno-Gem: A seleno-prodrug used in cancer therapy.
Seleno-Methionine: An amino acid analog used in protein synthesis studies.
Seleno-Cysteine: The naturally occurring amino acid incorporated into selenoproteins.
Uniqueness of Sel-green: this compound stands out due to its high selectivity for selenocysteine over other thiol-containing compounds. This selectivity is crucial for accurate quantification and imaging of selenocysteine in biological samples. Additionally, its strong fluorescence signal and stability make it a reliable tool for various research applications .
Properties
IUPAC Name |
N-[7-(diethylamino)-2-oxochromen-3-yl]-2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8S/c1-3-21(4-2)13-6-5-12-9-15(19(24)31-17(12)11-13)20-32(29,30)18-8-7-14(22(25)26)10-16(18)23(27)28/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHVECKKBBJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


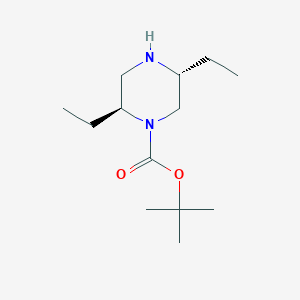
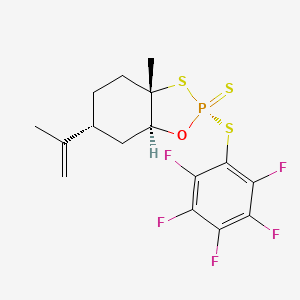
![1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B8227350.png)
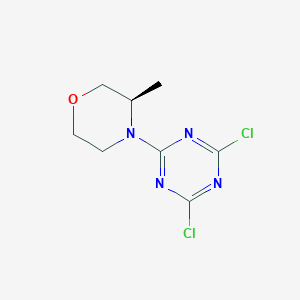
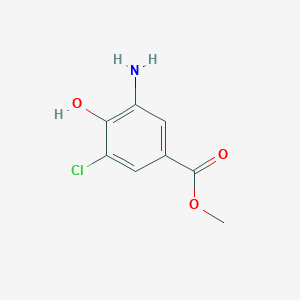
![tert-Butyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate](/img/structure/B8227366.png)
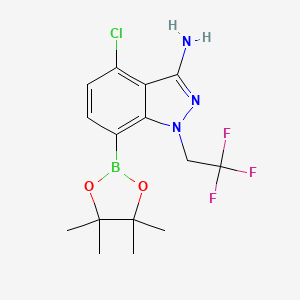
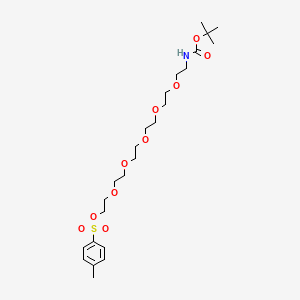
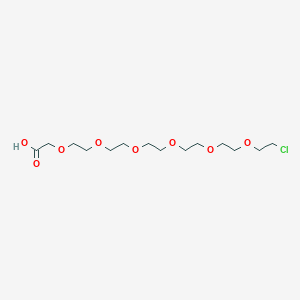
![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)



